molecular formula C9H14O6 B12397043 Triacetin-d9

Triacetin-d9

Cat. No.: B12397043
M. Wt: 227.26 g/mol
InChI Key: URAYPUMNDPQOKB-GQALSZNTSA-N
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Description

Triacetin-d9, also known as glyceryl triacetate-d9, is a deuterated form of triacetin. Triacetin is a clear, colorless, and odorless liquid with the chemical formula C_9H_14O_6. The deuterated form, this compound, is used in various scientific research applications due to its unique properties. It is a triglyceride where three acetate groups are bonded to a glycerol backbone, making it a versatile compound in both chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triacetin-d9 primarily involves the esterification of deuterated glycerol (glycerol-d8) with acetic acid or acetic anhydride. This reaction is typically catalyzed by acidic or basic catalysts and can be conducted under reflux to ensure complete conversion. The process may vary slightly depending on the desired purity and yield. Advances in catalytic systems and process engineering have enabled more efficient and environmentally friendly production methods .

Industrial Production Methods

Industrial production of this compound involves scaling up the esterification process under controlled conditions. The use of continuous liquid-liquid extraction techniques and catalytic systems improves the preparation and separation of this compound. This method is solvent-free, metal-free, and halogen-free, making it environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Triacetin-d9 undergoes various chemical reactions, including:

    Esterification: The primary reaction for its synthesis.

    Hydrolysis: Breaking down into glycerol and acetic acid.

    Transesterification: Reaction with alcohols to form different esters.

Common Reagents and Conditions

    Acidic or Basic Catalysts: Used in esterification and hydrolysis reactions.

    Alcohols: Used in transesterification reactions.

    Reflux Conditions: Ensures complete conversion in esterification reactions.

Major Products Formed

Scientific Research Applications

Triacetin-d9 has diverse applications in scientific research, including:

Mechanism of Action

Triacetin-d9 exerts its effects through its role as a solvent and plasticizer. In biological systems, it enhances the solubility and bioavailability of active ingredients in drug formulations. It interacts with molecular targets and pathways involved in metabolic processes, aiding in the controlled release of active agents .

Comparison with Similar Compounds

Similar Compounds

    Triacetin: The non-deuterated form, widely used in similar applications.

    Diacetin: Contains two acetate groups, used as a plasticizer and solvent.

    Monoacetin: Contains one acetate group, used in food and pharmaceutical industries.

Uniqueness of Triacetin-d9

This compound is unique due to its deuterated nature, which makes it valuable in studies involving nuclear magnetic resonance (NMR) spectroscopy. The presence of deuterium atoms enhances the resolution and sensitivity of NMR analysis, making it a preferred choice in research applications .

Properties

Molecular Formula

C9H14O6

Molecular Weight

227.26 g/mol

IUPAC Name

2,3-bis[(2,2,2-trideuterioacetyl)oxy]propyl 2,2,2-trideuterioacetate

InChI

InChI=1S/C9H14O6/c1-6(10)13-4-9(15-8(3)12)5-14-7(2)11/h9H,4-5H2,1-3H3/i1D3,2D3,3D3

InChI Key

URAYPUMNDPQOKB-GQALSZNTSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)OCC(COC(=O)C([2H])([2H])[2H])OC(=O)C([2H])([2H])[2H]

Canonical SMILES

CC(=O)OCC(COC(=O)C)OC(=O)C

Origin of Product

United States

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